AC-Tyr-nhme

Description

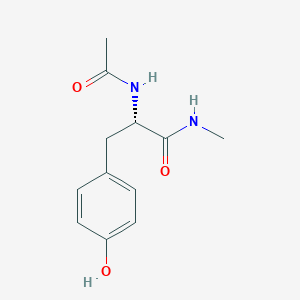

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-acetamido-3-(4-hydroxyphenyl)-N-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-8(15)14-11(12(17)13-2)7-9-3-5-10(16)6-4-9/h3-6,11,16H,7H2,1-2H3,(H,13,17)(H,14,15)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHRMBHFDICMQHO-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427189 | |

| Record name | Nalpha-Acetyl-N-methyl-L-tyrosinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6367-14-2 | |

| Record name | (αS)-α-(Acetylamino)-4-hydroxy-N-methylbenzenepropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6367-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nalpha-Acetyl-N-methyl-L-tyrosinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ac-Tyr-NHMe: The Benchmark for Protein Backbone Dynamics & Solvation

This in-depth technical guide provides a comprehensive review of Ac-Tyr-NHMe (N-acetyl-L-tyrosine-N-methylamide), a critical model system in biophysics and computational chemistry.[1]

Technical Review & Application Guide [1]

Executive Summary

Ac-Tyr-NHMe is the N-acetylated, N-methylamidated derivative of L-tyrosine.[1] As a "blocked" or "capped" dipeptide, it serves as the minimal model for a tyrosine residue within a protein chain, effectively isolating local backbone (φ, ψ) and side-chain (χ1, χ2) dynamics from long-range tertiary interactions. This guide explores its pivotal role in force field validation , fluorescence spectroscopy , and solvation dynamics , providing actionable protocols for researchers.

The Conformational Landscape

Understanding the structural preferences of Ac-Tyr-NHMe is fundamental to interpreting experimental data and validating computational models.[1]

Backbone Dynamics (Ramachandran Space)

Unlike the rigid structures often seen in crystal lattices, Ac-Tyr-NHMe in solution exists as a dynamic equilibrium of conformers.[1]

-

Polyproline II (PII): In aqueous solution, the PII conformation (

) is often the dominant state, stabilized by water bridges between the backbone amide and carbonyl groups. -

Beta-Strand (

): An extended conformation ( -

Alpha-Helical (

): A minor population in water, but stabilized in less polar solvents or by specific intramolecular hydrogen bonds.[1]

Side-Chain Rotameric States

The phenolic side chain of Tyrosine introduces complexity via

-

Rotamers: The side chain prefers gauche+ (

-

Phenolic Rotation: The

angle governs the orientation of the aromatic ring, which is critical for interpreting fluorescence anisotropy and NMR relaxation data.

Visualization: Conformational Equilibrium

The following diagram illustrates the dynamic equilibrium and the factors influencing population shifts.

Spectroscopic Characterization

Ac-Tyr-NHMe is a standard for calibrating spectroscopic techniques due to its single aromatic chromophore.[1]

Fluorescence Spectroscopy

Tyrosine is one of the three intrinsic fluorescent amino acids (along with Trp and Phe).

-

Excitation/Emission:

nm, -

Quantum Yield: The fluorescence quantum yield of Ac-Tyr-NHMe is sensitive to the ionization state of the phenolic hydroxyl group (pK

-

Solvatochromism: While the emission maximum is relatively insensitive to solvent polarity compared to Tryptophan, the quantum yield varies significantly.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) provides atomistic resolution of the ensemble.

-

J-Couplings (

): Directly related to the -

Chemical Shifts: The C

and C

Data Summary: Solvent Effects

| Parameter | Aqueous Solution (pH 7) | Non-Polar Solvent (e.g., DMSO/CCl4) | Mechanistic Insight |

| Dominant Conformer | Polyproline II (PII) | C7eq / C7ax (Gamma Turn) | Water bridges stabilize PII; Intramolecular H-bonds stabilize C7.[1] |

| Fluorescence | ~303 nm | ~304 nm | Minimal solvatochromic shift indicates shielded transition. |

| ~7.0 Hz | ~8.5 Hz | Higher coupling constant reflects more extended/structured population. | |

| Rotamer Preference | Mixed ( | Distinct populations | Solvent viscosity and polarity affect side-chain mobility.[1] |

Computational Modeling & Force Field Validation

Ac-Tyr-NHMe is a "stress test" for molecular mechanics force fields (e.g., AMBER, CHARMM, OPLS-AA).[1] If a force field cannot reproduce the experimental NMR data of this simple dipeptide, it likely fails for larger proteins.

Force Field Validation Workflow

The following protocol describes how to validate a new parameter set using Ac-Tyr-NHMe.

Simulation Protocol (GROMACS Example)

Objective: Simulate Ac-Tyr-NHMe in water to sample conformational space.

-

Topology Generation:

-

Box & Solvation:

-

Energy Minimization:

-

Integrator: steep

-

Steps: 50,000

-

Tolerance: 1000 kJ/mol/nm[1]

-

-

Equilibration:

-

NVT: 100 ps at 300K (V-rescale thermostat).

-

NPT: 100 ps at 1 bar (Parrinello-Rahman barostat).[1]

-

-

Production MD:

-

Run for at least 100 ns to ensure convergence of the PII/

equilibrium. -

Save coordinates every 10 ps.

-

Experimental Protocols

Preparation for Fluorescence Spectroscopy

Objective: Measure the fluorescence emission spectrum of Ac-Tyr-NHMe.

-

Stock Solution:

-

Working Solution:

-

Dilute stock into 10 mM Phosphate Buffer (pH 7.4) to a final concentration of 10

M.[4] -

Note: Absorbance at 275 nm should be < 0.1 to avoid inner filter effects.

-

-

Measurement:

-

Excitation: 275 nm (Slit width: 5 nm).

-

Emission Scan: 285 nm – 450 nm (Slit width: 5 nm).

-

Blank: Measure buffer alone and subtract.

-

-

Analysis:

-

Peak emission should be observed at ~303 nm.[5]

-

Integrate area under the curve to determine relative quantum yield.

-

References

-

Comparison of Force Fields for Peptide Simul

-

Fluorescence Properties of Tyrosine Models

-

Conform

-

Force Field Development (AMBER)

Sources

- 1. N-Acetyl-L-tyrosine | C11H13NO4 | CID 68310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Experimental verification of force fields for molecular dynamics simulations using Gly-Pro-Gly-Gly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 4. Highly Sensitive Detection of Tyrosine and Neurotransmitters by Stereoselective Biosynthesis and Photochemically Induced Dynamic Nuclear Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. UV–Vis spectroscopy of tyrosine side-groups in studies of protein structure. Part 1: basic principles and properties of tyrosine chromophore - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Understanding the conformational behaviour of Ac-Ala-NHMe in different media. A joint NMR and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

Ac-Tyr-NHMe (CAS 6367-14-2): The Definitive Technical Guide

The following technical guide is structured to provide an authoritative, deep-dive analysis of Ac-Tyr-NHMe (N-Acetyl-L-tyrosine N-methylamide), a critical model system in biophysics and physical chemistry.

Executive Summary

Ac-Tyr-NHMe (N-Acetyl-L-tyrosine N-methylamide) serves as the "gold standard" mimetic for the tyrosine residue within a protein backbone. Unlike free tyrosine, which contains charged amine and carboxyl termini that complicate photophysical analysis, Ac-Tyr-NHMe isolates the phenolic side chain and the peptide backbone (amide linkages) in a neutral, uncharged state. This isolation makes it the primary reference compound for calibrating force fields (MD simulations) , studying Proton-Coupled Electron Transfer (PCET) , and benchmarking protein fluorescence quenching .

This guide provides a rigorous, self-validating framework for synthesizing, purifying, and utilizing Ac-Tyr-NHMe in high-precision experimental and computational workflows.

Part 1: Physicochemical Profile & Specifications[1]

To ensure reproducibility, all experimental inputs must meet the following physicochemical standards.

Table 1: Core Physicochemical Specifications

| Property | Specification | Notes for Experimental Design |

| Chemical Name | N-Acetyl-L-tyrosine N-methylamide | Blocked N- and C-termini mimic peptide bonds. |

| CAS Number | 6367-14-2 | Verify against CoA; often confused with N-Acetyl-L-Tyrosine. |

| Formula | C₁₂H₁₆N₂O₃ | |

| Molecular Weight | 236.27 g/mol | |

| Solubility | High: DMSO, Ethanol, MethanolModerate: Water | Critical: Aggregation in water at >10 mM can distort fluorescence lifetimes. |

| Absorption Max ( | 275 nm (Water) | |

| Emission Max ( | 303 nm (Water) | Solvatochromic shift is minimal compared to Trp, but intensity varies. |

| pKa (Phenolic) | ~10.0 | Ensure pH < 8.0 for neutral form studies. |

Part 2: Synthesis & Purification Protocol (Self-Validating)

The Causality of Purity: Commercial sources of Ac-Tyr-NHMe often contain trace free tyrosine or N-acetyl-tyrosine. These impurities have different fluorescence quantum yields and pKa values, which will catastrophically skew PCET rates and fluorescence quenching data. You must purify before use.

Workflow Diagram: Synthesis & Purification Logic

Figure 1: Step-wise logic for synthesizing and purifying Ac-Tyr-NHMe to spectroscopic grade.

Step-by-Step Protocol

-

Coupling Reaction:

-

Dissolve N-Acetyl-L-Tyrosine (Ac-Tyr-OH) (1 eq) in DMF.

-

Add Methylamine hydrochloride (1.2 eq), EDC (1.2 eq), and HOBt (1.2 eq).

-

Add DIEA (3 eq) to activate the amine. Stir at RT for 12 hours.

-

Why: EDC/HOBt minimizes racemization compared to acid chlorides, preserving the L-configuration essential for biological relevance.

-

-

Workup (The "Wash" Cycle):

-

Dilute with Ethyl Acetate (EtOAc).

-

Wash sequentially with: 1N HCl (removes unreacted amine), Sat. NaHCO₃ (removes unreacted acid), and Brine.

-

Self-Validation: The product is neutral. If it stays in the organic layer during acid/base washes, the protecting groups are intact.

-

-

Recrystallization (Critical Step):

-

Dissolve crude solid in minimal hot ethanol.

-

Add warm water until slightly turbid. Cool slowly to 4°C.

-

Why: Slow crystallization excludes photo-oxidized impurities (yellowing) that act as inner-filter quenchers.

-

Part 3: Fluorescence Spectroscopy Standard

Ac-Tyr-NHMe is the benchmark for Tyrosine Fluorescence . The amide bond quenches the fluorescence relative to free tyrosine (rotamer-dependent quenching).

Protocol: Quantum Yield Determination

Objective: Determine the Quantum Yield (

-

Standard Selection: Use L-Tryptophan (

in water) or L-Tyrosine ( -

Sample Preparation:

-

Prepare stock Ac-Tyr-NHMe in ultrapure water.

-

Dilute to obtain Absorbance (

) at 275 nm of 0.05 - 0.10 . -

Causality:

causes Inner Filter Effects (re-absorption of emitted light), artificially lowering the observed yield.

-

-

Measurement:

-

Excitation: 275 nm.

-

Emission Scan: 280 nm – 450 nm.

-

Slit Widths: 2-5 nm (keep consistent between blank, standard, and sample).

-

-

Calculation:

-

Where

is the integrated emission area and

-

Field Insight: The

Part 4: Proton-Coupled Electron Transfer (PCET)

Ac-Tyr-NHMe is the primary model for investigating Bidirectional PCET , where the proton and electron transfer to different acceptors (or the same acceptor in concerted pathways).

Mechanism: Concerted vs. Stepwise

In a typical experiment using a flash-quench technique (e.g., with

-

Oxidation: The phenol group is oxidized to a radical cation (

). -

Deprotonation: The proton is released to a base (buffer or water).

-

Concerted Proton-Electron Transfer (CPET): The electron moves to the oxidant while the proton moves to the base simultaneously, avoiding the high-energy cation intermediate.

Diagram: PCET Reaction Coordinate

Figure 2: The Concerted Proton-Electron Transfer (CPET) pathway bypasses the high-energy radical cation intermediate.

Experimental Setup (Laser Flash Photolysis)

-

Excitation: 355 nm or 532 nm laser pulse (ns duration).

-

Oxidant:

+ Methyl Viologen (MV -

Observation: Monitor the formation of the neutral tyrosyl radical (

) at 410 nm . -

Self-Validation: The rate of radical formation (

) should exhibit a pH dependence that reveals the transition from PT-limited to ET-limited regimes.

Part 5: Computational Modeling (Force Field Benchmarking)

For MD simulations (Amber/CHARMM), Ac-Tyr-NHMe is the "dipeptide approximation" used to parameterize backbone torsions (

-

Amber ff14SB: Uses Ac-Tyr-NHMe to fit partial charges (RESP) and torsion potentials against QM data (MP2/6-31G*).

-

Validation Protocol:

-

Run a 100 ns MD simulation of Ac-Tyr-NHMe in TIP3P water.

-

Calculate the distribution of

and -

Compare against NMR J-coupling constants derived from the Karplus equation.

-

Success Criteria: The population of the gauche- and trans rotamers must match experimental NMR data within 5-10%.

-

References

-

Sjödin, M., Styring, S., Åkermark, B., & Hammarström, L. (2000). "Proton-Coupled Electron Transfer from Tyrosine in a Tyrosine−Ruthenium-tris-bipyridine Complex: Comparison with Tyrosine Z Oxidation in Photosystem II." Journal of the American Chemical Society. Link

-

Reece, S. Y., & Nocera, D. G. (2009). "Proton-Coupled Electron Transfer in Biology: Results from Synergistic Studies in Natural and Model Systems." Annual Review of Biochemistry. Link

-

Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (Standard text for QY protocols). Link

-

Hornak, V., et al. (2006). "Comparison of Multiple Amber Force Fields and Development of Improved Protein Backbone Parameters." Proteins: Structure, Function, and Bioinformatics. Link

-

Hammes-Schiffer, S. (2015). "Proton-Coupled Electron Transfer: Moving Together and Charging Forward." Journal of the American Chemical Society. Link

Methodological & Application

Application Note: Ac-Tyr-NHMe as a Biophysical Probe in Protein-Ligand Binding Assays

Introduction: The Minimalist Backbone Model

In protein-ligand binding assays, distinguishing between specific binding cleft interactions and non-specific solvation effects is a persistent challenge. N-acetyl-L-tyrosine-N'-methylamide (Ac-Tyr-NHMe) serves as a critical biophysical tool in this context.

Unlike free Tyrosine (Tyr) or N-acetyl-L-tyrosine (N-Ac-Tyr), Ac-Tyr-NHMe blocks both the N-terminus (acetylation) and the C-terminus (methylamidation). This modification eliminates the zwitterionic charges (

Key Applications

-

Fluorescence Quenching Control: Differentiating static (binding-driven) quenching from dynamic (collisional) quenching in protein assays.

-

Fragment-Based Drug Discovery (FBDD): Serving as a minimal pharmacophore to probe aromatic "hotspots" on ligands.

-

NMR Chemical Shift Referencing: Establishing baseline chemical shifts for backbone amide and side-chain protons in a non-structured environment.

Physicochemical Properties & Preparation[1][2]

Accurate quantification is the foundation of any binding assay. Ac-Tyr-NHMe must be handled with specific protocols to ensure stability and concentration accuracy.

Physical Constants Table

| Property | Value | Notes |

| Molecular Weight | 236.27 g/mol | |

| Extinction Coeff. ( | At 274 nm (in water/buffer) [1] | |

| 274–280 nm | Peak absorption of phenol group | |

| 303 nm | Characteristic Tyr emission | |

| Solubility | High in DMSO; Moderate in | Hydrophobic termini reduce aqueous solubility compared to free Tyr. |

| Quantum Yield ( | Similar to free Tyr; sensitive to solvent polarity. |

Protocol: Stock Solution Preparation

Objective: Create a stable 100 mM stock solution.

-

Weighing: Weigh approx. 24 mg of Ac-Tyr-NHMe powder into a glass vial.

-

Solvation: Dissolve in 1.0 mL of anhydrous DMSO .

-

Rationale: DMSO prevents aggregation and ensures long-term stability at -20°C. Aqueous stocks are prone to hydrolysis over extended periods.

-

-

Concentration Verification (Critical Step):

-

Dilute the stock 1:1000 into your assay buffer (e.g., PBS pH 7.4).

-

Measure Absorbance at 274 nm (

) using a UV-Vis spectrophotometer. -

Calculate exact concentration:

.

-

Application I: Fluorescence Quenching Control

This is the primary application. When a ligand quenches the intrinsic fluorescence of a protein, it suggests binding. However, the ligand might simply be a potent collisional quencher of any aromatic ring. Ac-Tyr-NHMe acts as the negative control.

Hypothesis: If the ligand binds specifically to a protein pocket, the quenching constant (

Experimental Workflow

Caption: Step-by-step workflow for fluorescence quenching assays using Ac-Tyr-NHMe, emphasizing the critical Inner Filter Effect correction step.

Detailed Protocol

-

Assay Setup: Prepare a 10 µM solution of Ac-Tyr-NHMe in the exact buffer used for your protein (e.g., 50 mM Tris, 150 mM NaCl, pH 7.4).

-

Baseline Scan: Record emission spectrum (290–400 nm) with

nm. Note the intensity at 303 nm ( -

Titration: Add the ligand in small increments (e.g., 0.5 µL additions of high-concentration ligand stock) to minimize dilution errors.

-

Inner Filter Correction (Mandatory):

-

Many ligands absorb UV light at 274 nm or 303 nm. This "steals" light from the fluorophore, mimicking quenching.

-

Measure the absorbance of the ligand at the excitation (

) and emission ( -

Apply the correction:

-

-

Data Analysis: Plot

vs.-

Linear Slope: Indicates dynamic (collisional) quenching. Calculate

(Stern-Volmer constant).[1] -

Upward Curvature: Indicates combined static and dynamic quenching (rare for Ac-Tyr-NHMe unless the ligand specifically complexes with the phenol).

-

Application II: NMR Chemical Shift Mapping

Ac-Tyr-NHMe is invaluable in NMR fragment screening. When identifying fragments that bind to protein surfaces, researchers often observe chemical shift perturbations (CSPs).

The Problem: Is the fragment binding to the protein, or is it just changing the bulk solvent properties (viscosity/dielectric constant) which shifts the peaks? The Solution: Titrate the fragment into a sample of Ac-Tyr-NHMe.

Protocol

-

Sample: 500 µM Ac-Tyr-NHMe in

or phosphate buffer with 10% -

Experiment: 1H-NMR or 1H-13C HSQC.

-

Titration: Add fragment up to 1-2 mM.

-

Interpretation:

-

No Shift in Ac-Tyr-NHMe peaks: The CSPs observed in the protein spectrum are likely specific binding events.

-

Significant Shift in Ac-Tyr-NHMe peaks: The fragment alters the local electronic environment of any tyrosine-like moiety non-specifically. The protein "hit" is likely a false positive or a non-specific binder.

-

Interpreting Results: The Decision Matrix

How to interpret the comparative data between your Target Protein and the Ac-Tyr-NHMe Control.

Caption: Decision tree for interpreting Stern-Volmer coefficients when comparing Protein data against the Ac-Tyr-NHMe control.

References

-

Fasman, G. D. (1976).[2] Handbook of Biochemistry and Molecular Biology, 3rd Edition, Proteins, Volume I. CRC Press.[2] (Source for Tyrosine extinction coefficients).

-

Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (The authoritative text on Stern-Volmer kinetics and Inner Filter Effects).

-

Ross, J. B. A., et al. (1997). "Tyrosine fluorescence analysis of protein conformation and dynamics." Methods in Enzymology, 278, 151-190.

- Chen, R. F. (1967). "Fluorescence quantum yields of tryptophan and tyrosine." Analytical Letters, 1(1), 35-42. (Establishes the quantum yield standards).

Sources

Application Notes & Protocols: Dissolving AC-Tyr-NHMe for Cell Culture Experiments

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper dissolution of N-Acetyl-L-tyrosine methylamide (AC-Tyr-NHMe) for use in cell culture experiments. Due to the hydrophobic nature imparted by its terminal modifications, AC-Tyr-NHMe presents solubility challenges in aqueous media. This guide details the fundamental principles, step-by-step protocols, and critical quality control measures necessary to prepare stable, biocompatible solutions. We address solvent selection, stock solution preparation, final working solution dilution, and troubleshooting common issues such as precipitation, ensuring experimental reproducibility and scientific integrity.

Introduction: The Challenge of Solubilizing Modified Amino Acid Derivatives

N-Acetyl-L-tyrosine methylamide (AC-Tyr-NHMe) is a derivative of the amino acid L-tyrosine. The addition of an acetyl group to the N-terminus and a methylamide group to the C-terminus significantly alters its physicochemical properties compared to the parent amino acid. These modifications, particularly the amidation of the carboxyl group and acetylation of the amino group, neutralize the charges, thereby decreasing the molecule's polarity and reducing its solubility in aqueous solutions like cell culture media.[1]

Improper dissolution can lead to several experimental artifacts:

-

Inaccurate Dosing: Undissolved compound results in an actual concentration that is lower than the intended concentration.

-

Cellular Stress & Toxicity: Particulates can cause physical stress to cells, while high local concentrations of precipitated compound can induce non-specific toxicity.

-

Poor Reproducibility: Inconsistent solubility between experiments leads to unreliable and non-reproducible data.

This guide provides a validated methodology to overcome these challenges, ensuring the compound is delivered to the cells in a fully solubilized and bioavailable form.

Physicochemical Properties & Solvent Selection

A thorough understanding of the compound's properties is the first step toward a successful dissolution strategy.

2.1 Compound Characteristics

| Property | Value | Source |

| Chemical Name | N-Acetyl-L-tyrosine methylamide | - |

| Synonyms | AC-Tyr-NHMe | - |

| Molecular Formula | C₁₂H₁₆N₂O₃ | [2][3] |

| Molecular Weight | 236.27 g/mol | [2][3][4] |

| Predicted Nature | Neutral, Hydrophobic | [5][6][7] |

| PubChem CID | 7019863 | [2] |

2.2 Rationale for Solvent Selection

Given its hydrophobic nature, AC-Tyr-NHMe is unlikely to dissolve directly in aqueous buffers or cell culture media at high concentrations. Therefore, a two-step dissolution process involving an organic solvent to create a high-concentration stock solution is required.

-

Primary Recommendation: Dimethyl Sulfoxide (DMSO) DMSO is a polar aprotic solvent that is miscible with water and a wide range of organic solvents, making it an excellent choice for dissolving hydrophobic compounds for biological assays.[8] It is the preferred solvent for cell culture applications due to its high solubilizing power and relatively low toxicity at concentrations typically below 0.5% (v/v).[5][6][9]

-

Alternative Solvents If DMSO is incompatible with the experimental system (e.g., it interferes with a specific assay or cell type), other organic solvents can be considered. However, their cytotoxicity must be carefully evaluated.

The workflow for preparing and using AC-Tyr-NHMe in cell culture is summarized in the diagram below.

Figure 1: General workflow for preparing and using AC-Tyr-NHMe.

Experimental Protocols

Safety Precaution: Always handle unknown compounds, solvents, and cell lines in an appropriate biological safety cabinet (BSC) using personal protective equipment (PPE).

3.1 Protocol 1: Preparation of a 100 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution. It is critical that this step is performed with precision to ensure accurate final dosing.

Materials:

-

AC-Tyr-NHMe (lyophilized powder)

-

Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Vortex mixer

-

Ultrasonic water bath

Procedure:

-

Warm to Room Temperature: Before opening, allow the vial of lyophilized AC-Tyr-NHMe to equilibrate to room temperature for at least 30 minutes in a desiccator. This prevents condensation of atmospheric moisture, which can affect compound stability and weighing accuracy.[1]

-

Weigh Compound: Tare a sterile, labeled microcentrifuge tube on the analytical balance. Carefully weigh the desired amount of AC-Tyr-NHMe. For example, to make 1 mL of a 100 mM stock, weigh out 23.63 mg.

-

Calculation:Volume (L) x Concentration (mol/L) x MW (g/mol) = Mass (g)

-

0.001 L x 0.1 mol/L x 236.27 g/mol = 0.02363 g = 23.63 mg

-

-

Add Solvent: Add the calculated volume of 100% DMSO to the tube containing the powder. For the example above, add 1.0 mL of DMSO.

-

Ensure Complete Dissolution: a. Vortex the solution vigorously for 1-2 minutes. b. If particulates are still visible, place the tube in an ultrasonic water bath and sonicate in short bursts of 10-15 seconds.[7] Check for dissolution between bursts. Avoid excessive heating. A fully dissolved stock solution should be clear and free of any visible particles.[7]

-

Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.[1][9] Store the aliquots tightly sealed at -20°C or -80°C for long-term stability. A solution in DMSO stored at -80°C should be stable for at least 6 months.[9]

3.2 Protocol 2: Preparation of the Final Working Solution

This protocol details the critical step of diluting the organic stock solution into your aqueous cell culture medium. The goal is to achieve the desired final concentration of AC-Tyr-NHMe while keeping the DMSO concentration at a non-toxic level.

Materials:

-

Prepared AC-Tyr-NHMe stock solution (from Protocol 3.1)

-

Pre-warmed (37°C) complete cell culture medium

-

Sterile conical tubes and pipettes

Procedure:

-

Thaw Stock: Thaw one aliquot of the AC-Tyr-NHMe stock solution at room temperature. Centrifuge the vial briefly to collect the contents at the bottom.

-

Calculate Dilutions: Determine the volume of stock solution needed. It is highly recommended to perform a serial dilution rather than a single large dilution to prevent the compound from precipitating.[9]

-

Perform Dilution: a. Aliquot 10 mL of pre-warmed cell culture medium into a sterile conical tube. b. While gently swirling or vortexing the medium, add the 10 µL of the 100 mM stock solution drop-by-drop.[5] This slow addition to a stirring solution is crucial to facilitate rapid dispersion and prevent localized high concentrations that can cause precipitation.[12]

-

Prepare Vehicle Control: It is essential to prepare a vehicle control. This consists of cell culture medium containing the same final concentration of the solvent (DMSO) as the treatment group. For the example above, add 10 µL of 100% DMSO to 10 mL of medium. This control allows you to distinguish the effects of the compound from any effects of the solvent itself.[9]

-

Apply to Cells: Immediately add the final working solution (and vehicle control solution) to your cell cultures. Do not store the diluted compound in aqueous media for extended periods, as its stability may be reduced.

Scientific Integrity: Understanding Solvent Effects

The choice of solvent and its final concentration are not trivial procedural details; they are critical experimental parameters.

4.1 DMSO Cytotoxicity

While DMSO is widely used, it is not inert. At higher concentrations, it can induce membrane pore formation, apoptosis, and cell differentiation, or inhibit proliferation.[13][14][15] The sensitivity to DMSO is cell-type dependent.[8] It is imperative to keep the final concentration as low as possible.

| Final DMSO Conc. (v/v) | General Cellular Response | Recommendation |

| < 0.1% | Generally considered safe with minimal to no effect on most cell lines.[5][8] | Ideal Target |

| 0.1% - 0.5% | Widely used; may have minor effects on some sensitive cell lines.[5][9] | Acceptable Range |

| 0.5% - 1.0% | Can cause decreased proliferation and other cellular effects.[8] | Use with caution; requires rigorous vehicle controls. |

| > 1.0% | Often cytotoxic; can induce cell cycle arrest and death.[8][15] | Not Recommended |

4.2 The Mandate for Vehicle Controls

The diagram below illustrates the logical necessity of a vehicle control in any experiment involving a solvent. Without it, one cannot definitively attribute an observed biological effect to the test compound.

Figure 2: The role of the vehicle control in isolating the compound's effect.

Biological Context: The Tyrosine Pathway

AC-Tyr-NHMe is a derivative of L-Tyrosine, a critical precursor for the synthesis of catecholamine neurotransmitters. Experiments using this compound may aim to study its effects on this pathway or related cellular processes. Understanding this context can inform experimental design. L-Tyrosine is converted to L-DOPA, which is then metabolized into dopamine, norepinephrine, and epinephrine.[16]

Figure 3: Simplified catecholamine synthesis pathway from L-Tyrosine.

References

-

LifeTein®. How to dissolve, handle and store synthetic peptides. [Link]

-

Eppendorf. Cell Culture FAQ: How does DMSO affect your cells?. [Link]

-

GenScript. Peptide solubility guidelines. [Link]

-

Genosphere Biotechnologies. Best Practices for Peptide Storage and Handling. [Link]

-

Al-Adham, I. et al. (2018). Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media. Experimental and Therapeutic Medicine. [Link]

-

SB-PEPTIDE. Peptide Solubility Guidelines. [Link]

-

Singh, M. et al. (2017). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research. [Link]

-

Taşdemir, R. B. et al. (2022). The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview... ResearchGate. [Link]

-

JPT Peptide Technologies. Peptide Solubilization. [Link]

-

KEYENCE. Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]

-

Chen, Y. et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments. [Link]

-

PubMed. The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. [Link]

-

PhytoTech Labs. Preparing Stock Solutions. [Link]

-

PubChem. AC-Tyr-nhme. [Link]

-

Emulate Bio. Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]

-

Examine. Research Breakdown on L-Tyrosine. [Link]

-

Mind Lab Pro®. N-Acetyl L-Tyrosine vs L-Tyrosine: Which Is Better?. [Link]

-

EMBO Reports. N‐acetyl‐l‐tyrosine is an intrinsic triggering factor of mitohormesis in stressed animals. [Link]

Sources

- 1. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]

- 2. AC-Tyr-nhme | C12H16N2O3 | CID 7019863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ac-Tyr-NHMe1gr Ac-Tyr-NHMe,C12H16N2O3,MW 236.27,1.0 g, Quantity: 1g | Fisher Scientific [fishersci.se]

- 4. shop.bachem.com [shop.bachem.com]

- 5. lifetein.com [lifetein.com]

- 6. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 8. btsjournals.com [btsjournals.com]

- 9. medchemexpress.cn [medchemexpress.cn]

- 10. CAS 1948-71-6: N-Acetyl-L-tyrosinamide | CymitQuimica [cymitquimica.com]

- 11. jpt.com [jpt.com]

- 12. emulatebio.com [emulatebio.com]

- 13. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Brazil [eppendorf.com]

- 14. Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]

- 16. examine.com [examine.com]

Mass spectrometry analysis of peptides with N-terminal acetylation

Application Note: High-Confidence Characterization of N-terminal Acetylation via Mass Spectrometry

Executive Summary

N-terminal acetylation (Nt-acetylation) is a pervasive co-translational modification affecting approximately 80% of the human proteome. Beyond its biological role in protein stability and localization, Nt-acetylation is a critical quality attribute in peptide therapeutics, often engineered to prevent degradation by aminopeptidases.[1]

However, Nt-acetylation presents a unique analytical paradox: it neutralizes the N-terminal amine, reducing ionization efficiency in positive-mode ESI-MS and altering fragmentation kinetics. Furthermore, the mass shift induced by acetylation (+42.0106 Da) is nearly isobaric with trimethylation (+42.0470 Da), necessitating rigorous high-resolution discrimination.

This guide details a Negative Selection Enrichment Protocol (based on N-terminomics principles) to overcome the dynamic range suppression of acetylated peptides. It integrates a self-validating workflow for distinguishing acetylation from isobaric interferences and assessing peptide drug stability.

Technical Principles & Challenges

The Ionization & Fragmentation Shift

In standard "bottom-up" proteomics, tryptic peptides typically possess two basic sites: the N-terminal amine and the C-terminal Lys/Arg. Nt-acetylation caps the N-terminus, converting a basic amine to a neutral amide.

-

Consequence 1: The charge state distribution shifts lower (often +1 or +2 instead of +2 or +3), potentially reducing sensitivity in standard ESI workflows.

-

Consequence 2: Fragmentation patterns change.[2] The loss of the mobile proton at the N-terminus can enhance

ion formation or promote scrambling, requiring tailored search engine parameters.

The Isobaric Challenge: Acetylation vs. Trimethylation

A common false discovery source is the misidentification of trimethylation (Me3) as acetylation (Ac).

-

Acetylation (

): +42.0106 Da[3] -

Trimethylation (

): +42.0470 Da -

Delta: 0.0364 Da

Requirement: To distinguish these at

Protocol: Negative Selection Enrichment (Modified TAILS Workflow)

Standard shotgun proteomics is inefficient for Nt-acetylation profiling because "internal" tryptic peptides (generated during digestion) vastly outnumber the natural N-termini. This protocol uses Negative Selection to deplete internal peptides, enriching the natural N-terminome.[4][5]

Workflow Diagram

Figure 1: Negative Selection Workflow. By blocking original free amines first, only internal peptides generated by trypsin have reactive N-termini, allowing their specific removal.

Step-by-Step Methodology

Reagents:

-

Denaturation Buffer: 6M Guanidine HCl, 100 mM HEPES, pH 8.0.

-

Blocking Reagent: Formaldehyde (CH₂O) + Sodium Cyanoborohydride (NaBH₃CN) for dimethyl labeling OR TMT Reagents.

-

Capture Resin: HPG-ALD polymer (commercial TAILS kit) or CNBr-activated Sepharose (generic alternative).

Procedure:

-

Protein Extraction: Lyse cells in Denaturation Buffer. Sonicate and clarify.

-

Reduction/Alkylation: Add TCEP (5 mM, 30 min, 60°C) followed by Chloroacetamide (10 mM, 30 min, RT, dark).

-

Global Amine Blocking (Critical Step):

-

Purpose: Chemically modify all free

-amines (Lys) and free -

Reaction: Add 40 mM Formaldehyde and 20 mM NaBH₃CN. Incubate overnight at 37°C.

-

Result: Free N-termini are now Dimethylated (+28 Da). Natural N-acetylated termini are chemically inert and remain +42 Da.

-

-

Digestion: Precipitate proteins (acetone/methanol) to remove excess reagents. Resuspend in 50 mM HEPES. Add Trypsin (1:50 ratio). Incubate overnight at 37°C.

-

Negative Selection (Depletion):

-

Adjust pH to 6.0–7.0.

-

Add high-molecular-weight aldehyde polymer (HPG-ALD) or CNBr-resin.

-

Incubate 2-4 hours. The polymer reacts with the new free amines of internal peptides.

-

-

Filtration: Spin through a 10 kDa MWCO filter.

-

Retentate: Polymer-bound internal peptides.

-

Flow-through: Enriched N-terminal peptides (both Natural Ac and Chemically Dimethylated).

-

MS Acquisition & Data Analysis

Mass Spectrometry Parameters (Orbitrap Example)

To confidently assign Acetylation, you must resolve the isotopic envelope and distinguish it from Trimethylation.

| Parameter | Setting | Rationale |

| Resolution (MS1) | 60,000 or 120,000 @ 200 m/z | Required to separate Ac (+42.0106) from Me3 (+42.0470). |

| AGC Target | 1e6 (Standard) | Prevent space charging while ensuring sufficient ions. |

| Max Injection Time | 50–100 ms | Allow accumulation of lower-abundance acetylated species. |

| Fragmentation | HCD (NCE 28-32%) | HCD provides reliable b/y ions. ETD is optional but less sensitive for +2 ions. |

| Dynamic Exclusion | 30–60 s | Prevent re-sampling of abundant species. |

Data Processing & Validation

Search Engine Configuration (e.g., MaxQuant, Proteome Discoverer):

-

Fixed Modifications: Carbamidomethyl (C).

-

Variable Modifications:

-

Acetylation (Protein N-term) -> This is your target.

-

Dimethyl (N-term) -> If using dimethyl blocking.[9]

-

Dimethyl (K) -> If using dimethyl blocking.

-

Oxidation (M).

-

-

Validation Rule: If a peptide is identified as N-terminally acetylated, check for the presence of the corresponding "Free N-term" version (Dimethylated). If the enrichment worked, the Free version should be present (if the protein is partially acetylated) or absent (if 100% acetylated), but internal peptides should be absent.

Distinguishing Isobaric Modifications

Figure 2: Decision logic for distinguishing Acetylation from Trimethylation. High-resolution MS1 is the primary filter, confirmed by specific immonium marker ions in MS2.

Application: Peptide Drug Stability Assay

N-terminal acetylation is frequently used to extend the half-life of peptide therapeutics. This protocol validates that stability.

Protocol:

-

Incubation: Spike the Acetylated Peptide (and a non-acetylated control) into human serum or plasma at 10 µM.

-

Time Points: Aliquot at 0, 15, 30, 60, 120, 240 min.

-

Quenching: Immediately mix 1:3 with 1% Formic Acid in Acetonitrile to precipitate serum proteins and quench enzymatic activity.

-

Analysis: Centrifuge and inject supernatant onto LC-MS.

-

Quantification: Plot the Peak Area Ratio (Target Peptide / Internal Standard) vs. Time.

-

Expectation: The Acetylated peptide should show a significantly slower decay rate (

) compared to the free amine variant due to aminopeptidase resistance.

References

-

Kleifeld, O., et al. (2010). "Isotopic labeling of terminal amines in complex samples identifies protein N-termini and protease cleavage products."[4] Nature Biotechnology, 28(3), 281–288.

-

Arnesen, T., et al. (2009). "Proteomics analyses reveal the evolutionary conservation and divergence of N-terminal acetyltransferases from yeast to humans." PNAS, 106(20), 8157-8162.

-

Zhang, K., et al. (2002). "Differentiation of tri-methylation from acetylation of histone H3 lysine 9 by mass spectrometry." 50th ASMS Conference Proceedings.

-

Helsens, K., et al. (2011). "COFRADIC proteomics: applications and data analysis." Methods in Molecular Biology, 753, 291-308.

-

Bell, A.W., et al. (2010). "A HUPO test sample study reveals common problems in qualitative and quantitative proteomics." Nature Methods, 7(10), 823-827.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Mass spectral analysis of acetylated peptides: Implications in proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Long-distance combinatorial linkage between methylation and acetylation on histone H3 N termini - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sensitive and High-Throughput Exploration of Protein N-Termini by TMT-TAILS N-Terminomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Terminal amine isotopic labeling of substrates - Wikipedia [en.wikipedia.org]

- 6. technologynetworks.com [technologynetworks.com]

- 7. ionsource.com [ionsource.com]

- 8. experts.illinois.edu [experts.illinois.edu]

- 9. TAILS N-terminomics and proteomics reveal complex regulation of proteolytic cleavage by O-glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing AC-Tyr-NHMe Concentration for Cell-Based Assays

Welcome to the technical support guide for N-acetyl-L-tyrosine methylamide (AC-Tyr-NHMe). This document provides in-depth guidance, troubleshooting, and field-proven insights to help you successfully optimize the concentration of AC-Tyr-NHMe for your specific cell-based assay. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your results are both accurate and reproducible.

Introduction: Understanding the Role of AC-Tyr-NHMe

N-acetyl-L-tyrosine methylamide is a derivative of the amino acid L-tyrosine. Its N-terminus is protected by an acetyl group and its C-terminus is an N-methylamide. This modification neutralizes the terminal charges, which can increase its stability and cell permeability compared to native tyrosine. In cell-based assays, it is often used as a control compound or a simple substrate for enzymes that act on tyrosine residues, such as protein tyrosine kinases (PTKs) or protein tyrosine phosphatases (PTPs).

Optimizing its concentration is critical. Too little may yield no discernible signal, while too much can lead to artifacts, off-target effects, or cytotoxicity. This guide will walk you through a logical, self-validating workflow to determine the ideal concentration for your experimental system.

Frequently Asked Questions & Troubleshooting Guide

Q1: What is a reliable starting concentration for AC-Tyr-NHMe in a new cell-based assay?

Answer:

For most cell lines, a sensible starting point for AC-Tyr-NHMe is to perform a dose-response experiment using a wide concentration range, typically from 100 nM to 100 µM . A narrower, more targeted range of 1 µM to 50 µM is often effective for initial screening if you have prior data on similar compounds.

Expert Insight: The Rationale Behind the Range

The broad range is recommended for initial experiments because the optimal concentration is highly dependent on several factors:

-

Cell Type: Different cell lines exhibit varied permeability and metabolic rates, which directly impacts the intracellular concentration and stability of the compound.

-

Assay Target: The expression level and activity of the target enzyme (e.g., a specific tyrosine kinase) will dictate how much substrate is needed to generate a robust signal.

-

Assay Duration: For longer incubation times (e.g., >24 hours), lower concentrations are often necessary to avoid potential long-term cytotoxicity.

Starting with a wide logarithmic or semi-log dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, etc.) is an efficient method to survey the compound's effect and identify a narrower window for fine-tuning in subsequent experiments.

Q2: How do I properly prepare and solubilize AC-Tyr-NHMe for my experiment?

Answer:

AC-Tyr-NHMe is typically soluble in organic solvents like dimethyl sulfoxide (DMSO).

Protocol for Stock Solution Preparation:

-

Solvent Selection: Use cell-culture grade DMSO to prepare a high-concentration primary stock solution (e.g., 10-50 mM). This minimizes the volume of solvent added to your cells.

-

Weighing: Accurately weigh the peptide using a calibrated analytical balance.

-

Dissolution: Add the calculated volume of DMSO to the powder. Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.

-

Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store at -20°C or -80°C.

-

Working Solution: On the day of the experiment, thaw an aliquot and prepare serial dilutions in your cell culture medium. It is critical that the final concentration of DMSO in the well is kept low and consistent across all conditions, typically ≤0.5% , as higher concentrations can be toxic to cells.

Trustworthiness Check: Always include a "vehicle control" in your experiment—cells treated with the same final concentration of DMSO used in your highest AC-Tyr-NHMe condition. This ensures that any observed effects are due to the compound and not the solvent.

Q3: My cells are dying after treatment. How do I determine if AC-Tyr-NHMe is cytotoxic?

Answer:

To distinguish between a specific biological effect and a general cytotoxic response, you must run a dedicated cytotoxicity assay in parallel with your primary experiment.

Expert Insight: Why Cytotoxicity Masks Real Results

If a compound is toxic, it can cause misleading results that appear to be a specific inhibitory or activating effect. For example, a decrease in a kinase phosphorylation signal might not be due to specific enzyme inhibition, but rather because the cells are dying and their metabolic activity has ceased.

Recommended Cytotoxicity Assays:

| Assay Type | Principle | Typical Timepoint | Considerations |

| MTT / XTT Assay | Measures metabolic activity via mitochondrial reductase enzymes. | 24-72 hours | Can be confounded by compounds that alter cellular metabolism. |

| LDH Release Assay | Measures lactate dehydrogenase (LDH) released from damaged cells into the media. | 4-48 hours | A good indicator of compromised cell membrane integrity. |

| Live/Dead Staining | Uses fluorescent dyes (e.g., Calcein-AM/Propidium Iodide) to visualize live vs. dead cells. | Short & Long Term | Provides direct visualization and can be quantified by imaging or flow cytometry. |

Experimental Workflow: Assessing Cytotoxicity

The following workflow illustrates the logic for determining a non-toxic working concentration range.

Caption: Workflow for co-evaluating cytotoxicity and functional activity.

Q4: The signal in my assay is very low, even at high concentrations. What should I investigate?

Answer:

Low signal can stem from several issues, from compound stability to the biological context of the assay. Here is a troubleshooting checklist.

| Potential Cause | Recommended Action | Scientific Rationale |

| Poor Cell Permeability | Try a lower-density culture or use a permeabilization agent (e.g., digitonin, for endpoint assays). | Although modified for better uptake, AC-Tyr-NHMe permeability can still be a limiting factor in dense or non-adherent cell cultures. |

| Compound Degradation | Prepare fresh dilutions from a new stock aliquot. Confirm stock integrity via analytical methods if possible (e.g., HPLC). | The compound may be unstable in the cell culture medium over long incubation periods, especially if the medium contains reactive components. |

| Low Target Expression | Confirm the expression of the target enzyme (kinase/phosphatase) in your cell line using Western Blot or qPCR. | The compound cannot produce a signal if its molecular target is absent or expressed at very low levels. |

| Incorrect Assay Buffer | Ensure the pH and ionic strength of your final assay buffer are optimal for enzyme activity. | Enzyme kinetics are highly sensitive to buffer conditions. Sub-optimal pH can dramatically reduce or eliminate the signal. |

| Assay Kinetics | Perform a time-course experiment (e.g., measure signal at 1, 4, 12, and 24 hours). | The signal may be transient. You might be missing the peak activity window by measuring at a single, late timepoint. |

Troubleshooting Flowchart: Diagnosing Low Signal

Caption: A step-by-step decision tree for troubleshooting low assay signal.

References

Technical Support Center: Aggregation of Peptides Containing N-Acetyl-L-tyrosine Methylamide (Ac-Tyr-NHMe)

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with peptides containing N-acetyl-L-tyrosine methylamide (Ac-Tyr-NHMe). This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of peptide aggregation and ensure the success of your experiments.

Introduction: The Challenge of Ac-Tyr-NHMe Peptide Aggregation

Peptides featuring N-terminal acetylation and C-terminal amidation, such as those containing Ac-Tyr-NHMe, are designed to mimic native protein structures and often exhibit increased stability and biological activity.[1] However, these very modifications, by neutralizing the terminal charges, can reduce a peptide's overall charge and potentially decrease its solubility, making it more prone to aggregation.[1] This guide will delve into the underlying causes of aggregation for this specific class of peptides and provide actionable strategies for prevention and mitigation.

Frequently Asked Questions (FAQs)

Q1: Why is my peptide containing Ac-Tyr-NHMe aggregating?

A1: Peptide aggregation is a multifaceted process driven by a combination of intrinsic and extrinsic factors. For peptides containing Ac-Tyr-NHMe, several key elements are at play:

-

Hydrophobic Interactions: The tyrosine residue, with its aromatic side chain, is inherently hydrophobic. The N-terminal acetylation and C-terminal amidation neutralize the terminal charges, which can further enhance the hydrophobic character of the peptide, promoting self-association to minimize contact with aqueous environments.

-

Hydrogen Bonding: The peptide backbone possesses hydrogen bond donors and acceptors that can form intermolecular hydrogen bonds, leading to the formation of ordered structures like β-sheets, a hallmark of many aggregated states.

-

Aromatic Stacking: The tyrosine residues can interact through π-stacking of their aromatic rings, further stabilizing aggregated structures.

-

Environmental Triggers: Factors such as pH, temperature, ionic strength, and the presence of certain solvents can significantly influence the equilibrium between the soluble and aggregated states.[2][3]

Troubleshooting Guide: Step-by-Step Solutions to Aggregation

This section provides a systematic approach to troubleshooting aggregation issues with your Ac-Tyr-NHMe-containing peptide.

Problem 1: My lyophilized peptide won't dissolve properly.

A common first hurdle is achieving complete initial solubilization. Improper dissolution can lead to the immediate formation of aggregates.

Solution Workflow:

Detailed Protocol for Solubilizing Hydrophobic Peptides (like many Ac-Tyr-NHMe peptides):

-

Start Small: Always begin by testing the solubility of a small aliquot of your peptide before attempting to dissolve the entire batch.[4]

-

Choose an Organic Solvent: For peptides with significant hydrophobic character, it's often necessary to start with a small volume of an organic solvent.[5] Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing power and compatibility with many biological assays at low concentrations. Other options include dimethylformamide (DMF) or acetonitrile.

-

Complete Dissolution: Ensure the peptide is fully dissolved in the initial organic solvent before adding any aqueous buffer. Sonication can help break up small particulates and facilitate dissolution.[6]

-

Gradual Dilution: Slowly add your desired aqueous buffer to the peptide-organic solvent mixture drop-wise while gently vortexing or stirring. This gradual dilution helps prevent the peptide from crashing out of solution due to a sudden change in solvent polarity.

Problem 2: My peptide is soluble initially but aggregates over time or upon temperature change.

This indicates that while the peptide can be solubilized, the solution is not stable under your experimental conditions.

Solution Workflow:

Strategies for Enhancing Peptide Stability in Solution:

-

pH Adjustment: The net charge of a peptide is highly dependent on the pH of the solution. Even with capped termini, ionizable side chains (e.g., Asp, Glu, Lys, Arg, His) will contribute to the overall charge. Moving the pH of your buffer further away from the peptide's isoelectric point (pI) can increase its net charge and repulsive electrostatic interactions, thereby reducing aggregation.

-

Inclusion of Stabilizing Additives: Certain excipients can be added to your buffer to inhibit aggregation.

Additive Recommended Concentration Mechanism of Action L-Arginine 50-100 mM Suppresses aggregation by binding to both charged and hydrophobic regions of the peptide, effectively shielding them from intermolecular interactions.[4] Guanidine Hydrochloride 0.5 - 2 M A chaotropic agent that disrupts the hydrogen-bonding network of water and can interfere with the formation of ordered aggregates. Use with caution as it can denature proteins at higher concentrations.[7] Non-ionic Detergents (e.g., Tween-20, Triton X-100) 0.01 - 0.1% These can help solubilize hydrophobic peptides by forming micelles around the hydrophobic regions, preventing them from aggregating.[8] -

Temperature Control: For some peptides, aggregation is temperature-dependent. If you observe aggregation upon warming, consider conducting your experiments at a lower temperature. Conversely, some peptides are more soluble at lower temperatures. It is crucial to empirically determine the optimal temperature for your specific peptide.

Problem 3: My peptide aggregates during solid-phase peptide synthesis (SPPS).

Aggregation on the resin can lead to incomplete coupling and deprotection steps, resulting in a lower yield and purity of the final product.

Strategies to Mitigate On-Resin Aggregation:

-

Backbone Protection: The incorporation of backbone-protecting groups, such as 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) on the nitrogen of a glycine residue, can disrupt the intermolecular hydrogen bonding that leads to aggregation.

-

Pseudoproline Dipeptides: The use of pseudoproline dipeptides can disrupt the formation of secondary structures during synthesis, improving reaction kinetics and final purity.

-

Chaotropic Salts: Washing the resin with solutions containing chaotropic salts like LiCl or KSCN can help to disrupt aggregates that have formed on the resin.[7]

The Role of N-Terminal Acetylation and C-Terminal Amidation in Aggregation

The modifications present in Ac-Tyr-NHMe have a direct impact on the physicochemical properties of the peptide and its propensity to aggregate.

-

N-Terminal Acetylation: This modification removes the positive charge of the N-terminal amine. While this can increase the peptide's stability against enzymatic degradation, it can also decrease its solubility by reducing the overall charge.[1] However, for some peptides, N-terminal acetylation has been shown to stabilize α-helical structures and even reduce aggregation rates.[9][10][11] The net effect is highly sequence-dependent.

-

C-Terminal Amidation: This modification removes the negative charge of the C-terminal carboxyl group. Similar to acetylation, this can enhance stability but may also reduce solubility. For some peptides, amidation has been shown to enhance peptide-peptide and peptide-bilayer interactions, which could potentially promote aggregation under certain conditions.[12][13] However, in other cases, it has been shown to enhance the inhibitory potential of peptides against the aggregation of other proteins.[14]

Best Practices for Handling and Storage

Proper handling and storage are critical to preventing the aggregation of your Ac-Tyr-NHMe-containing peptide.

-

Lyophilized Peptides:

-

Store at -20°C or lower in a tightly sealed container.

-

Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation.

-

-

Peptides in Solution:

-

It is generally not recommended to store peptides in solution for long periods.

-

If necessary, prepare small aliquots and store them frozen at -20°C or -80°C.

-

Avoid repeated freeze-thaw cycles.

-

Conclusion

The aggregation of peptides containing Ac-Tyr-NHMe is a complex issue influenced by a delicate balance of intermolecular forces and environmental conditions. By understanding the underlying mechanisms and systematically applying the troubleshooting strategies outlined in this guide, researchers can significantly improve the solubility and stability of these valuable molecules, leading to more reliable and reproducible experimental outcomes.

References

-

LifeTein. (n.d.). Peptide synthesis: Amidation and Acetylation. Retrieved from [Link]

-

Aksnes, H., et al. (2025). Illuminating the impact of N-terminal acetylation: from protein to physiology. PMC. Retrieved from [Link]

-

Al-Garawi, A. A., et al. (n.d.). N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents. PMC. Retrieved from [Link]

-

Apollocam.ac.uk. (n.d.). Assessing the impact of N-terminal acetylation on the aggregation of alpha-synuclein and its disease-related mutants. Retrieved from [Link]

-

Kumar, S., et al. (2020). Effect of C-terminus amidation of Aβ39–42 fragment derived peptides as potential inhibitors of Aβ aggregation. PubMed Central. Retrieved from [Link]

-

Myers, D. F., et al. (n.d.). Prevention of aggregation of synthetic membrane-spanning peptides by addition of detergent. PubMed. Retrieved from [Link]

-

Lazarou, M., et al. (2023). Effects of N-terminal Acetylation on the Aggregation of Disease-related α-synuclein Variants. PubMed. Retrieved from [Link]

-

Gracia, F. A., et al. (2017). The influence of N-terminal acetylation on micelle-induced conformational changes and aggregation of α-Synuclein. PubMed. Retrieved from [Link]

-

bioRxiv. (2025). C-Terminal Amidation: Structural Insights into Enhanced Antimicrobial Peptide Efficacy and Amyloidogenesis. Retrieved from [Link]

-

bioRxiv. (2025). C-Terminal Amidation: Structural Insights into Enhanced Antimicrobial Peptide Efficacy and Amyloidogenesis. Retrieved from [Link]

-

ResearchGate. (2018). Does C terminal amidation of Amyloid-beta 1-40/42 change its property of aggregation significantly compared to the C terminal acid? Retrieved from [Link]

-

UCL Discovery. (2024). Analysis of the role of the conserved C-terminal amide of amylin in amyloid. Retrieved from [Link]

-

ResearchGate. (2016). Is there a procedure that I can use to remove the N-terminal acetylation on a peptide and increase the solubility? Retrieved from [Link]

-

Biozentrum. (n.d.). Preventing Protein Aggregation. Retrieved from [Link]

-

SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide. Retrieved from [Link]

-

bioRxiv. (2022). A peptide strategy for inhibiting different protein aggregation pathways in disease. Retrieved from [Link]

-

AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

-

Interface Focus. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Retrieved from [Link]

-

YouTube. (2025). Peptide Aggregation in Manufacturing Mechanisms, Challenges and Case Studies. Retrieved from [Link]

-

PubMed Central. (n.d.). The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences. Retrieved from [Link]

-

PubMed Central. (n.d.). Rational design of aggregation-resistant bioactive peptides: Reengineering human calcitonin. Retrieved from [Link]

-

Xtalks. (n.d.). Peptide Aggregation in Manufacturing: Mechanisms, Challenges and Case Studies. Retrieved from [Link]

-

MDPI. (2024). Investigation of the Aggregation of Aβ Peptide (1-40) in the Presence of κ-Carrageenan-Stabilised Liposomes Loaded with Homotaurine. Retrieved from [Link]

-

ResearchGate. (2025). The interaction of peptide inhibitors and Aβ protein: Binding mode analysis, inhibition of the formation of Aβ aggregates, and then exert neuroprotective effects. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Retrieved from [Link]

-

PubMed Central. (2022). Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations. Retrieved from [Link]

-

Frontiers. (2021). Chirality Effects in Peptide Assembly Structures. Retrieved from [Link]

-

PubMed Central. (2026). Influence of Structural Features of Peptides on Their Affinity to Cotton Linters Paper. Retrieved from [Link]

-

PubMed Central. (2021). Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. Retrieved from [Link]

-

PubMed. (n.d.). Determination of orientation and adsorption-induced changes in the tertiary structure of proteins on material surfaces by chemical modification and peptide mapping. Retrieved from [Link]

Sources

- 1. lifetein.com [lifetein.com]

- 2. royalsocietypublishing.org [royalsocietypublishing.org]

- 3. youtube.com [youtube.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 6. biocat.com [biocat.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. biozentrum.unibas.ch [biozentrum.unibas.ch]

- 9. Illuminating the impact of N-terminal acetylation: from protein to physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Assessing the impact of N-terminal acetylation on the aggregation of alpha-synuclein and its disease-related mutants [repository.cam.ac.uk]

- 11. The influence of N-terminal acetylation on micelle-induced conformational changes and aggregation of α-Synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. C-Terminal Amidation: Structural Insights into Enhanced Antimicrobial Peptide Efficacy and Amyloidogenesis | bioRxiv [biorxiv.org]

- 13. biorxiv.org [biorxiv.org]

- 14. Effect of C-terminus amidation of Aβ39–42 fragment derived peptides as potential inhibitors of Aβ aggregation - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: AC-Tyr-NHMe Solubility & Handling

Topic: Troubleshooting Solubility Issues with N-Acetyl-L-tyrosine N-methylamide (AC-Tyr-NHMe) in Aqueous Buffers Audience: Researchers, Biochemists, and Drug Development Scientists Version: 2.0 (Current)

Core Technical Insight: Why is this difficult?

The "Capped" Trap: Many researchers confuse AC-Tyr-NHMe with N-Acetyl-L-Tyrosine (NALT) . This is the most common source of solubility failure.

-

NALT has a free carboxylic acid group (

). At neutral pH, it is ionized ( -

AC-Tyr-NHMe has both termini capped (Acetyl on the N-terminus, Methylamide on the C-terminus). It lacks the charged zwitterionic character of the free amino acid.

The Mechanism of Insolubility:

In neutral aqueous buffers (pH 7.0–7.4), the phenolic hydroxyl group of the tyrosine side chain is protonated (neutral,

Troubleshooting Guides (FAQ Format)

Issue 1: "I added buffer directly to the powder, and it won't dissolve."

Diagnosis: You are attempting to overcome the lattice energy of the crystal using a solvent (water) that has poor thermodynamic affinity for the uncharged peptide. Solution: Use the "Co-Solvent Spike" Method .

-

Dissolve the powder completely in a minimal volume of DMSO (Dimethyl sulfoxide) or Ethanol . These organic solvents disrupt the hydrophobic stacking of the aromatic rings.

-

Once fully dissolved, dilute this stock slowly into your aqueous buffer.

-

Limit: Keep the final organic solvent concentration

(v/v) to avoid interference with biological assays, though AC-Tyr-NHMe itself is stable in higher organic loads.

Issue 2: "My solution was clear, but turned cloudy after 10 minutes."

Diagnosis: This is kinetic vs. thermodynamic solubility . You likely created a supersaturated solution that is slowly crashing out (nucleating) due to the "Salting Out" effect if your buffer has high ionic strength (e.g., 150 mM NaCl). Solution:

-

Reduce Concentration: Working concentrations in aqueous buffer should ideally be

. -

Lower Ionic Strength: If possible, use a low-salt buffer (e.g., 10 mM Phosphate) for the initial dilution.

-

Sonication: Mild sonication (30 seconds) can re-disperse minor aggregates, but filtration (0.22

m) is recommended to remove nucleation sites.

Issue 3: "Can I just raise the pH to dissolve it?"

Diagnosis: Yes, but it alters the species.

Analysis: The phenolic proton has a

-

pH < 9: Molecule is neutral (Low solubility).

-

pH > 10.5: Phenol deprotonates to Phenolate (

). Solubility increases drastically. Warning: If your experiment relies on tyrosine fluorescence, do not use high pH. The phenolate ion (tyrosinate) has completely different fluorescence properties (quenched emission) compared to the neutral phenol.

Standard Operating Procedures (SOPs)

Protocol A: Preparation of a Stable 10 mM Stock Solution

Use this protocol for long-term storage and consistent aliquoting.

| Parameter | Specification |

| Target Concentration | 10 mM |

| Primary Solvent | DMSO (Anhydrous, HPLC Grade) |

| Storage Temp | -20°C |

| Shelf Life | 6 Months (in DMSO) |

Step-by-Step:

-

Calculate Mass: For 1 mL of 10 mM stock, weigh 2.36 mg of AC-Tyr-NHMe (MW

236.27 g/mol ). -

Solubilize: Add 1.0 mL of 100% DMSO directly to the vial.

-

Agitate: Vortex vigorously for 30 seconds. Verify the solution is optically clear with no particulates.

-

Aliquot: Dispense into small volumes (e.g., 50

L) to avoid freeze-thaw cycles.

Protocol B: Preparation of Working Solution (50 M in Buffer)

Use this protocol immediately before experimentation.

-

Thaw: Bring one DMSO stock aliquot to room temperature.

-

Prepare Buffer: Measure 9.95 mL of your aqueous buffer (e.g., PBS pH 7.4).

-

Rapid Dilution: While vortexing the buffer, inject 50

L of the DMSO stock.-

Note: Injecting into the vortex creates rapid mixing, preventing local high concentrations that trigger precipitation.

-

-

Validation: Measure Absorbance at 275 nm (see below).

Quality Control & Validation (Self-Correcting System)

Do not assume your concentration is correct based on weight alone. Hydration of the powder can lead to weighing errors. Use UV-Vis spectroscopy to validate the true concentration.

The Beer-Lambert Validation:

- : 275 nm

-

Extinction Coefficient (

): -

Pathlength (

): 1 cm

Validation Steps:

-

Blank the spectrophotometer with your buffer (containing the same % of DMSO).

-

Measure Absorbance (

). -

Calculate actual concentration:

. -

Pass Criteria: If calculated concentration deviates

from target, adjust the volume or re-filter.

Visual Troubleshooting Logic

The following diagram illustrates the decision-making process for solubilizing AC-Tyr-NHMe.

Caption: Decision tree for selecting the correct solvent system based on target concentration to prevent aggregation.

References

- Context: Provides baseline solubility data for Tyrosine derivatives, highlighting the difference between free acid and capped forms.

- Context: Establishes the protocol for using organic solvents (DMSO/Ethanol) for hydrophobic tyrosine analogs before aqueous dilution.

-

PubChem. (2025).[1] N-Acetyl-L-tyrosine Compound Summary. National Library of Medicine. Retrieved February 11, 2026, from [Link]

- Context: Source for molecular weight and chemical structure verification to distinguish between NALT and AC-Tyr-NHMe.

-

Li, Z., et al. (2010). Solubility of l-tyrosine in aqueous solutions of methanol, ethanol, n-propanol and dimethyl sulfoxide. Journal of Chemical Thermodynamics. (Referenced via IAEA INIS). Retrieved February 11, 2026, from [Link]

- Context: Scientific validation that DMSO/Water mixtures significantly enhance the solubility of Tyrosine moieties compared to pure w

-

ResearchGate (Pace et al.). (1995). Molar absorption coefficients for Trp, Tyr, and cystine. Retrieved February 11, 2026, from [Link]

- )

Sources

Technical Support Center: AC-Tyr-NHMe Stability & Optimization

Ticket Status: Open | Priority: High | Topic: N-acetyl-L-tyrosine-N'-methylamide[1]

Executive Summary & Molecule Profile

Welcome to the Advanced Application Support Center. You are likely working with AC-Tyr-NHMe (N-acetyl-L-tyrosine-N'-methylamide) as a minimal model system to study protein backbone dynamics, hydrogen bonding, or fluorescence quenching.[1] Unlike free Tyrosine, this molecule is fully blocked at both termini, neutralizing its charge at physiological pH.

The Core Challenge: Because it lacks the zwitterionic character of free amino acids, AC-Tyr-NHMe exhibits distinct solubility and stability behaviors.[1] It is prone to hydrophobic aggregation in water and oxidative cross-linking (dityrosine formation) if mishandled.

| Parameter | Technical Specification |

| Molecular Weight | 236.27 g/mol |

| Charge (pH 7.4) | Neutral (0) |

| Phenolic pKa | ~10.1 (Crucial for oxidation risk) |

| Solubility Profile | High in DMSO/Ethanol; Moderate/Low in pure water |

| Primary Instability | Phenolic Oxidation & Hydrophobic Aggregation |

Troubleshooting Module: Solubility & Aggregation

User Report: "My solution is cloudy or the concentration is lower than calculated."

Root Cause Analysis

AC-Tyr-NHMe mimics the hydrophobic core of a protein.[1] In pure aqueous buffers, especially at concentrations >1 mM, it tends to stack via

The "Golden Standard" Preparation Protocol

Do not attempt to dissolve the powder directly into the buffer. Use the Organic Precursor Method to ensure monodispersity.

Figure 1: The Organic Precursor Method prevents initial aggregation nuclei from forming.[1]

FAQ: Solubility

-

Q: Can I use Ethanol instead of DMSO?

-

A: Yes. Ethanol is a viable alternative if DMSO interferes with your downstream spectroscopy. However, DMSO is preferred for long-term stock stability due to its lower volatility.[1]

-

-

Q: What is the maximum concentration in water?

-

A: We recommend keeping aqueous working solutions below 1 mM to guarantee monomeric behavior. For higher concentrations, check for aggregation using dynamic light scattering (DLS).

-

Troubleshooting Module: Chemical Stability (Oxidation)

User Report: "My solution turned faint yellow/brown over time."

Root Cause Analysis

The phenolic group on Tyrosine is susceptible to oxidation, forming Tyrosyl radicals . These radicals dimerize to form Dityrosine (which is fluorescent and yellow) or react with nitrates to form Nitrotyrosine. This process is pH-dependent .[1]

-

Mechanism: At pH > 9, the phenol deprotonates to phenolate (pKa

10), which is significantly easier to oxidize than the protonated phenol.

Prevention Strategy

-

pH Control: Maintain pH < 8.0. Avoid alkaline buffers unless necessary.

-

Degassing: Oxygen is the primary oxidant. Purge buffers with Nitrogen or Argon for 15 minutes before use.

-

Additives: If your assay permits, add 100 µM EDTA (to chelate metal ions that catalyze oxidation) or trace Ascorbate.

Figure 2: Oxidation pathways leading to sample degradation and artifacts.[1]

Troubleshooting Module: Fluorescence Instability

User Report: "The fluorescence signal fluctuates or drops during the experiment."

Root Cause Analysis

AC-Tyr-NHMe is a standard fluorophore (

-

Thermal Quenching: Tyrosine fluorescence is highly sensitive to temperature. A 1°C shift can alter quantum yield significantly.

-

Inner Filter Effect: At high concentrations (OD > 0.1), the molecule absorbs its own excitation light, causing a non-linear drop in signal.

Corrective Actions

-

Thermostat: Use a Peltier-controlled cuvette holder set to 25.0°C ± 0.1°C.

-

Absorbance Check: Measure

. If

Storage Recommendations

| State | Condition | Shelf Life |

| Powder | -20°C, Desiccated, Dark | 2 Years |

| DMSO Stock | -20°C, Amber Vial, Argon Headspace | 6 Months |

| Aqueous Working | 4°C, Dark | < 24 Hours (Prepare Fresh) |

References

-

PubChem. N-Acetyl-L-tyrosine (Compound Summary). National Library of Medicine. Available at: [Link][1][2]

-

Faller, P., et al. (2001). Molecular origin of the pH dependence of tyrosine D oxidation kinetics.[3] Proceedings of the National Academy of Sciences. Available at: [Link]

- Lakowicz, J. R.Principles of Fluorescence Spectroscopy. (Standard text for Tyrosine quenching mechanisms).

-

Hoffer, L.J., et al. N-Acetyl-L-tyrosine as a tyrosine source.[1][2] Journal of Parenteral and Enteral Nutrition.[2] Available at: [Link]

Sources

Technical Support Center: Side Reactions of Acetylated Amino Acids in Peptide Synthesis

Current Status: Online Role: Senior Application Scientist Subject: Troubleshooting Guide for Acetylation-Derived Side Reactions

Executive Summary